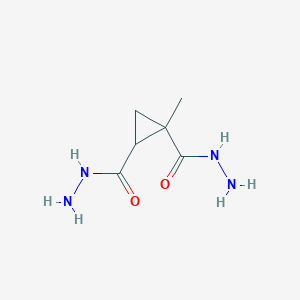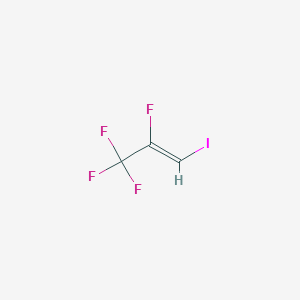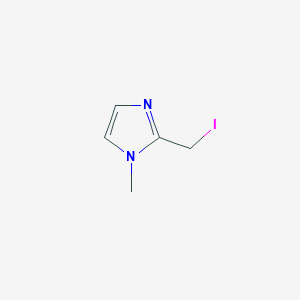
2-(iodomethyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(iodomethyl)-1-methyl-1H-imidazole is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-1-methyl-1H-imidazole typically involves the iodination of a precursor imidazole compound. One common method is the reaction of 1-methylimidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(iodomethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different substituted imidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole-2-carbaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation Reactions: Imidazole-2-carbaldehyde and related compounds.
Reduction Reactions: Methyl-substituted imidazole derivatives.
科学的研究の応用
2-(iodomethyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(iodomethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-methylimidazole: Lacks the iodine substituent and has different reactivity and applications.
2-chloromethyl-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
2-bromomethyl-1-methyl-1H-imidazole:
Uniqueness
2-(iodomethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and in applications requiring specific chemical transformations.
特性
分子式 |
C5H7IN2 |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
2-(iodomethyl)-1-methylimidazole |
InChI |
InChI=1S/C5H7IN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 |
InChIキー |
MQIBJIICHUZXKK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
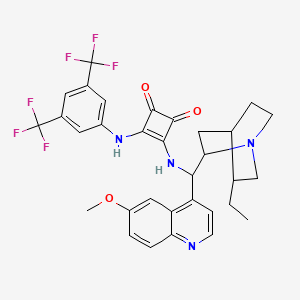
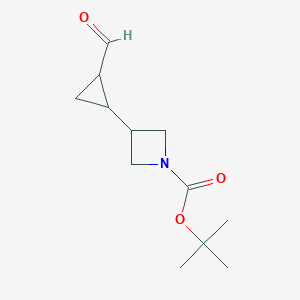

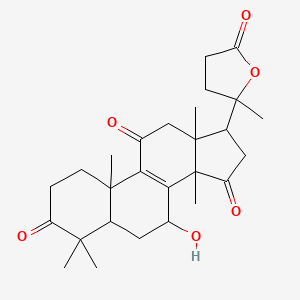
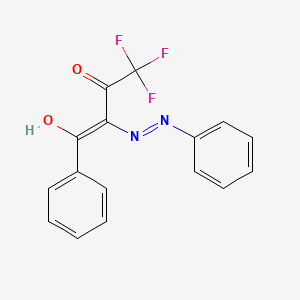
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
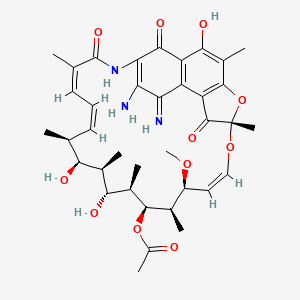
![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)

